molecular formula C7H12N2O3S2 B13975667 [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate

[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate

Cat. No.: B13975667
M. Wt: 236.3 g/mol
InChI Key: OWONEHQFCRHLFE-UHFFFAOYSA-N
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Description

[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate: is a synthetic organic compound that features a unique combination of a thiazole ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.

    Formation of the Azetidine Ring: The azetidine ring is formed by cyclization of a β-amino alcohol with a suitable leaving group, such as a halide or tosylate, under basic conditions.

    Coupling of the Thiazole and Azetidine Rings: The thiazole and azetidine rings are coupled through a nucleophilic substitution reaction, where the azetidine nitrogen attacks the electrophilic carbon of the thiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azetidine ring, potentially leading to ring opening and formation of amines.

    Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or primary amines under basic conditions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Resulting from reduction reactions.

    Various Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions or enzyme active sites, while the azetidine ring can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] acetate
  • [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] benzoate
  • [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] chloride

Uniqueness

Compared to similar compounds, [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate is unique due to the presence of the methanesulfonate group. This group enhances the compound’s solubility in polar solvents and can participate in specific chemical reactions, such as nucleophilic substitution, that are not possible with other similar compounds.

Properties

Molecular Formula

C7H12N2O3S2

Molecular Weight

236.3 g/mol

IUPAC Name

[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate

InChI

InChI=1S/C7H12N2O3S2/c1-14(10,11)12-6-4-9(5-6)7-8-2-3-13-7/h6H,2-5H2,1H3

InChI Key

OWONEHQFCRHLFE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CN(C1)C2=NCCS2

Origin of Product

United States

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